molecular formula C6H7NOS B165707 2-Propen-1-ol, 3-(5-thiazolyl)- CAS No. 138139-23-8

2-Propen-1-ol, 3-(5-thiazolyl)-

Cat. No.: B165707
CAS No.: 138139-23-8
M. Wt: 141.19 g/mol
InChI Key: GJZOOVBWXNLVEP-OWOJBTEDSA-N
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Description

2-Propen-1-ol, 3-(5-thiazolyl)-, is an allyl alcohol derivative substituted with a 5-thiazolyl group at the third carbon. Thiazole is a heterocyclic aromatic ring containing nitrogen and sulfur, which confers unique electronic and steric properties to the compound. Thiazole derivatives are frequently studied for enzyme inhibition (e.g., α-glucosidase, α-amylase) and antioxidant activities due to their reactivity and binding affinity .

Properties

CAS No.

138139-23-8

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

(E)-3-(1,3-thiazol-5-yl)prop-2-en-1-ol

InChI

InChI=1S/C6H7NOS/c8-3-1-2-6-4-7-5-9-6/h1-2,4-5,8H,3H2/b2-1+

InChI Key

GJZOOVBWXNLVEP-OWOJBTEDSA-N

SMILES

C1=C(SC=N1)C=CCO

Isomeric SMILES

C1=C(SC=N1)/C=C/CO

Canonical SMILES

C1=C(SC=N1)C=CCO

Synonyms

2-Propen-1-ol, 3-(5-thiazolyl)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

(a) 2-Propen-1-ol, 3-(3-pyridinyl)- (CAS 120277-39-6)
  • Structure : Substituted with a pyridine ring instead of thiazole.
  • Molecular Formula: C₈H₉NO (vs. C₅H₇NOS for the thiazole analog).
  • Key Properties :
    • LogP: 1.087 (indicating moderate lipophilicity).
    • Polar Surface Area (PSA): 33.12 Ų (suggesting moderate solubility in polar solvents) .
(b) Hindered Phenolic Aminothiazoles ()
  • Structure: Methanone derivatives with 5-thiazolyl and phenolic groups.
  • Key Findings :
    • α-Glucosidase Inhibition: IC₅₀ = 117 µM (vs. acarbose: 48.3 µM).
    • Antioxidant Activity: Superior to butylated hydroxyanisole in DPPH assays .
  • Comparison : The 5-thiazolyl group in these compounds is critical for enzyme binding, suggesting that 2-Propen-1-ol, 3-(5-thiazolyl)-, may exhibit similar bioactivity if the hydroxyl group participates in hydrogen bonding.

Physicochemical and Environmental Behavior

(a) 2-Propen-1-ol (Allyl Alcohol, CAS 107-18-6)
  • Environmental Fate :
    • Biodegradation: Complete in 14 days under aerobic conditions.
    • Adsorption: Low Koc value (high water solubility; 99.7% remains in water phase) .
  • Comparison : The 5-thiazolyl substituent in 2-Propen-1-ol, 3-(5-thiazolyl)-, may reduce water solubility and increase persistence due to higher LogP and sulfur-mediated stability.
(b) Thiazolyl-Pyridine Derivatives ()
  • Structure : Thiazole linked to pyridine rings (e.g., 2-(1,3-dioxan-2-yl)-6-[2-(3-pyridinyl)-5-thiazolyl]-pyridine).
  • Functional Relevance : These compounds are patented for unspecified applications, likely in pharmaceuticals or agrochemicals, emphasizing the versatility of thiazole motifs .
(a) Enzyme Inhibition
  • Thiazole derivatives in show moderate α-glucosidase and α-amylase inhibition, though less potent than acarbose. The hydroxyl group in 2-Propen-1-ol, 3-(5-thiazolyl)-, could enhance binding to enzyme active sites via hydrogen bonding .
(b) Antioxidant Potential
  • Thiazole-containing hindered phenolics in outperform standard antioxidants like vitamin C. The propenol backbone in 2-Propen-1-ol, 3-(5-thiazolyl)-, may similarly stabilize free radicals through resonance or sulfur-mediated redox cycling .

Preparation Methods

Thiazole Ring Formation via α-Bromoacyl Cyclocondensation

A cyclocondensation strategy leverages α-bromoacyl intermediates to construct the thiazole ring. As reported in , bromination of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (4) with Br2 in acetic acid generates α-bromoacyl derivative 5 . Reacting 5 with thioacetamide in acetic acid at 60°C induces cyclization, forming 2,5-disubstituted thiazoles (6) . Adapting this method, 3-bromo-2-propen-1-ol (7) could serve as the α-bromoacyl precursor. Treatment of 7 with thiourea derivatives in refluxing ethanol would yield 3-(5-thiazolyl)-2-propen-1-ol (3) (Scheme 2).

Key Data:

  • Bromination Efficiency: >90% conversion to α-bromoacyl compounds

  • Cyclocondensation Yield: 70–85% for analogous thiazoles

  • Optimal Conditions: Acetic acid, 60°C, 6–8 hours

Heterocyclization Using Phenacyl Bromide and Thiosemicarbazones

Phenacyl bromide (8) is a versatile reagent for thiazole synthesis. In , phenacyl bromide reacts with (R)-carvone thiosemicarbazone (9) in ethanol under reflux to form 1,3-thiazoles. Applying this method, substituting 9 with a thiosemicarbazone bearing a propenol side chain (e.g., 3-hydroxypropenal thiosemicarbazone) would yield 3-(5-thiazolyl)-2-propen-1-ol (3) . The reaction proceeds via nucleophilic attack of the thiosemicarbazone sulfur on the α-carbon of phenacyl bromide, followed by cyclization (Scheme 3).

Key Data:

  • Reaction Time: 3–5 hours under reflux

  • Yield of Thiazole Products: 75–98%

  • Purification: Column chromatography (hexane/ethyl acetate)

Reduction of Propenone Intermediates Synthesized via Cross-Coupling

Transition metal-catalyzed cross-coupling reactions enable precise C–C bond formation. In , Rh-catalyzed Suzuki–Miyaura coupling of allylic chlorides with aryl boronic esters achieves high enantioselectivity. For 3-(5-thiazolyl)-2-propen-1-ol, a propenone intermediate (10) could be synthesized via Pd-catalyzed coupling between 5-thiazolylboronic acid (11) and allyl acetate (12) . Subsequent ketone reduction (e.g., using NaBH4) affords 3 (Scheme 4).

Key Data:

  • Coupling Efficiency: >90% yield for analogous systems

  • Reduction Selectivity: >95% conversion to alcohol

Enzymatic Resolution for Enantiomerically Pure 3-(5-Thiazolyl)-2-Propen-1-ol

While the aforementioned methods yield racemic 3 , enantioselective synthesis is achievable via enzymatic resolution. As detailed in , lipases (e.g., CAL-B) selectively hydrolyze esters of secondary alcohols. Applying this to racemic 3-(5-thiazolyl)-2-propen-1-ol acetate (13) , enzymatic hydrolysis in phosphate buffer (pH 7.0) at 30°C resolves the (R)- and (S)-enantiomers. The (R)-alcohol (3-R) is recovered with >99% ee, while the unreacted (S)-acetate (13-S) is saponified to (3-S) (Scheme 5).

Key Data:

  • Enzyme Efficiency: Enantioselectivity (E) >100

  • Optimal Conditions: 20–50°C, pH 7.0, 24–48 hours

  • Yield of Resolved Alcohol: 45–50% per enantiomer

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Stereoselectivity Complexity
Claisen-Schmidt + Reduction70–85%7–10 hoursLowModerate
α-Bromoacyl Cyclocondensation70–85%8–12 hoursNoneHigh
Phenacyl Bromide Route75–98%3–5 hoursNoneModerate
Cross-Coupling + Reduction>90%12–24 hoursHigh (if chiral)High
Enzymatic Resolution45–50%24–48 hours>99% eeLow

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